![molecular formula C8H13BN2O2S B3098956 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole CAS No. 1346808-34-1](/img/structure/B3098956.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as TMBT, and it is a heterocyclic compound that contains boron, sulfur, and nitrogen atoms.
Scientific Research Applications
Synthesis of High-Performance Semiconducting Polymers
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole has been utilized in the development of new polymers. For instance, Kawashima et al. (2013) successfully synthesized 5,10-diborylated naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole, a precursor for high-performance semiconducting polymers, by directly borylating the parent heterocycle (Kawashima et al., 2013).
Characterization and DFT Studies
Liao et al. (2022) conducted a study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a substitute material for the compound . Their research involved structural confirmation using various spectroscopic methods and X-ray diffraction, supplemented by density functional theory (DFT) calculations (Liao et al., 2022).
Preparation and Physical Properties of Polymers
The preparation of triarylamine N-functionalized carbazole polymers, which incorporated the compound, was explored by Kulasi et al. (2007). These polymers exhibited wide-band gap materials and thermal stability up to 300°C, showcasing potential for various applications (Kulasi et al., 2007).
Microwave-Assisted Boronate Ester Formation
Rheault et al. (2009) demonstrated a microwave-assisted synthesis approach to access N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. This method facilitated the creation of heteroaryl-substituted benzimidazoles via Suzuki–Miyaura cross-coupling (Rheault et al., 2009).
Crystallographic and Conformational Analyses
Huang et al. (2021) synthesized boric acid ester intermediates, incorporating the compound and performed crystallographic and conformational analyses. Their research offers insights into the molecular structures and physicochemical properties (Huang et al., 2021).
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2S/c1-7(2)8(3,4)13-9(12-7)6-10-5-11-14-6/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHQWYFLUUEDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=NS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168740 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346808-34-1 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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